
1,4-Dinitrocyclooctatetraene
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Overview
Description
1,4-Dinitrocyclooctatetraene is an organic compound with the molecular formula C₈H₆N₂O₄. It is a derivative of cyclooctatetraene, characterized by the presence of two nitro groups at the 1 and 4 positions of the cyclooctatetraene ring.
Preparation Methods
The synthesis of 1,4-Dinitrocyclooctatetraene typically involves the nitration of cyclooctatetraene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via electrophilic substitution, where the nitro groups are introduced at the 1 and 4 positions of the cyclooctatetraene ring .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key challenge in industrial production would be to maintain the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,4-Dinitrocyclooctatetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dinitrocyclooctatetraene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dinitrocyclooctatetraene involves its electronic structure, where the nitro groups play a significant role. The compound can exist in a dynamic equilibrium between its 1,4- and 1,6-dinitro isomers in solution. This equilibrium is influenced by the kinetic and thermodynamic parameters of the isomerization process . The molecular targets and pathways involved in its reactions are primarily related to its ability to undergo electrophilic and nucleophilic substitutions.
Comparison with Similar Compounds
1,4-Dinitrocyclooctatetraene can be compared with other nitro-substituted cyclooctatetraenes and related compounds:
1,6-Dinitrocyclooctatetraene: Similar in structure but with nitro groups at the 1 and 6 positions, leading to different electronic properties and reactivity.
Cyclooctatetraene: The parent compound without nitro substitution, which exhibits different chemical behavior due to the absence of electron-withdrawing nitro groups.
Dinitropyrazoles: Compounds like 1,3-dinitropyrazole and 3,5-dinitropyrazole, which also contain nitro groups but on a different ring system, leading to distinct chemical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthesis and characterization methods for 1,4-Dinitrocyclooctatetraene?
Methodological Answer: Synthesis should involve nitration of cyclooctatetraene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification via recrystallization or column chromatography is critical to isolate the nitro product. Characterization requires multi-modal spectroscopic analysis:
- NMR (¹H/¹³C) to confirm substitution patterns and symmetry.
- IR spectroscopy to identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Elemental analysis to verify purity. Document all steps in detail, including solvent choices and reaction times, to ensure reproducibility .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Use local exhaust ventilation to minimize inhalation risks.
- Wear nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact.
- Store in a cool, dry area away from reducing agents or heat sources to avoid decomposition.
- Equip labs with emergency showers and eye-wash stations .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
Methodological Answer: Combine HPLC (high-performance liquid chromatography) with a UV-Vis detector to quantify impurities. Validate results using differential scanning calorimetry (DSC) to observe melting point consistency. Cross-reference with mass spectrometry (MS) for molecular ion confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer:
- Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect NMR chemical shifts.
- Perform density functional theory (DFT) calculations to model expected spectra and compare with experimental data.
- Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals.
- Statistically analyze discrepancies (e.g., RMSD) to quantify deviations .
Q. What computational strategies are effective for modeling the electronic structure of this compound?
Methodological Answer:
- Employ DFT with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
- Validate computational models by comparing calculated IR/Raman spectra with experimental data.
- Use molecular dynamics simulations to study conformational stability under varying temperatures .
Q. How can researchers design experiments to investigate the thermal decomposition pathways of this compound?
Methodological Answer:
- Conduct thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products.
- Monitor real-time degradation using in situ FTIR in controlled atmospheres (e.g., N₂ vs. O₂).
- Perform kinetic studies (e.g., Arrhenius plots) to determine activation energies .
Q. What experimental approaches can elucidate the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- Screen reaction conditions (solvent, catalyst, temperature) using high-throughput experimentation .
- Track reaction progress via in situ NMR or Raman spectroscopy .
- Isolate intermediates via cryogenic trapping and characterize using X-ray crystallography to confirm mechanistic pathways .
Q. Guidelines for Data Presentation
- Figures : Prioritize clarity; use color-coded schemes for reaction mechanisms or orbital diagrams. Avoid overcrowding with excessive structures or data points .
- Tables : Include statistical metrics (e.g., SD, R²) for reproducibility. Label columns/rows unambiguously .
- Contradictory Data : Discuss limitations (e.g., instrumental error, sample purity) and propose follow-up experiments .
Properties
CAS No. |
54755-18-9 |
---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(1E,3E,5Z,7Z)-1,4-dinitrocycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)7-3-1-2-4-8(6-5-7)10(13)14/h1-6H/b2-1?,3-1-,4-2-,6-5?,7-3?,7-5+,8-4?,8-6+ |
InChI Key |
GRMYFWFBOIJSEI-TUQXJEIYSA-N |
Isomeric SMILES |
C\1=C\C(=C/C=C(\C=C1)/[N+](=O)[O-])\[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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